molecular formula C9H19NO B1602823 2-Methyl-1-(piperidin-4-yl)propan-2-ol CAS No. 70724-77-5

2-Methyl-1-(piperidin-4-yl)propan-2-ol

Cat. No. B1602823
M. Wt: 157.25 g/mol
InChI Key: IVCYLVJSNXDJNW-UHFFFAOYSA-N
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Patent
US08513422B2

Procedure details

To a solution of 8.5 g of benzyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate in 120 mL of methanol was added 500 mg of 10% palladium-carbon, followed by stirring under a hydrogen atmosphere at room temperature for 1 day. Insoluble material was removed by filtration through Celite, and the filtrate was concentrated under reduced pressure to obtain 5.6 g of 2-methyl-1-(piperidin-4-yl)-2-propanol as a white solid.
Name
benzyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:21])([CH3:20])[CH2:3][CH:4]1[CH2:9][CH2:8][N:7](C(OCC2C=CC=CC=2)=O)[CH2:6][CH2:5]1>CO.[C].[Pd]>[CH3:21][C:2]([OH:1])([CH3:20])[CH2:3][CH:4]1[CH2:5][CH2:6][NH:7][CH2:8][CH2:9]1 |f:2.3|

Inputs

Step One
Name
benzyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate
Quantity
8.5 g
Type
reactant
Smiles
OC(CC1CCN(CC1)C(=O)OCC1=CC=CC=C1)(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring under a hydrogen atmosphere at room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Insoluble material was removed by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
CC(CC1CCNCC1)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 122.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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